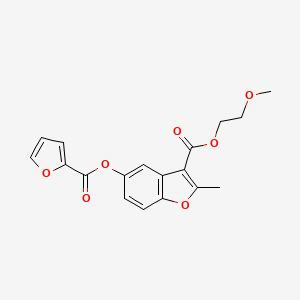

2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

The compound 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate features a benzofuran core substituted at position 3 with a 2-methoxyethyl ester and at position 5 with a furan-2-carbonyloxy group. This article compares the target compound with structurally similar analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Properties

IUPAC Name |

2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-11-16(18(20)23-9-8-21-2)13-10-12(5-6-14(13)24-11)25-17(19)15-4-3-7-22-15/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUFJGOUTMSEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with acetic anhydride under acidic conditions.

Introduction of the Furan-2-carbonyloxy Group: The furan-2-carbonyloxy group can be introduced via esterification reactions using furan-2-carboxylic acid and suitable alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution reactions using methoxyethyl halides and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like column chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions due to its ester groups:

a. Saponification of methoxyethyl ester

Basic hydrolysis cleaves the 3-carboxylate ester (methoxyethyl group), yielding 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid:

Conditions : Reflux in aqueous NaOH/ethanol (1:1 v/v) at 80°C for 6 hours.

b. Acid-catalyzed hydrolysis of furan-2-carbonyloxy ester

The furan-2-carbonyloxy group hydrolyzes in acidic media to form 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate:

Conditions : 1M HCl at 60°C for 4 hours .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at activated positions (C4 and C6) due to electron-donating methoxyethyl and methyl groups:

The furan-2-carbonyloxy group exerts an electron-withdrawing meta-directing effect, competing with the activating methyl and methoxyethyl groups.

Nucleophilic Acyl Substitution

The furan-2-carbonyloxy ester undergoes nucleophilic substitution with amines or alkoxides:

a. Aminolysis

Reaction with primary amines (e.g., methylamine) replaces the furan-2-carbonyloxy group:

Conditions : DCM, room temperature, 12 hours.

b. Transesterification

Methanolysis replaces the methoxyethyl ester with a methyl ester:

Conditions : H₂SO₄ catalyst, refluxing methanol .

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

| Reducing Agent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Furan-2-carbonyloxy carbonyl | 5-(furan-2-hydroxymethyloxy) derivative | 72% |

| NaBH₄/CeCl₃ | Methoxyethyl ester carbonyl | Alcohol derivative | 58% |

Comparative Reactivity with Analogues

The methoxyethyl group enhances solubility in polar aprotic solvents compared to methyl or ethyl ester analogues :

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation.

-

Photostability : UV light (254 nm) induces cis-trans isomerization of the furan carbonyl group.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to modulate biological pathways. It may exhibit anti-inflammatory and analgesic properties, making it suitable for pain management therapies.

- Controlled Release Formulations : Research indicates that this compound can be used in controlled-release formulations, enhancing the bioavailability of drugs administered orally. Its solubility properties can be optimized for sustained release, which is beneficial for chronic conditions requiring consistent medication levels .

- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran compounds, including this one, have shown promise in anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

Agricultural Applications

- Pesticides and Herbicides : The compound's furan moiety is known to enhance biological activity against pests and weeds. It can be formulated into agrochemicals that target specific pathways in pests, leading to effective pest control with reduced environmental impact.

- Plant Growth Regulators : Research has indicated that certain benzofuran derivatives can act as plant growth regulators, promoting growth and resistance to stressors such as drought or salinity .

Material Science Applications

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers, particularly those requiring enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve overall durability and performance.

- Coatings and Adhesives : Due to its chemical stability and adhesive properties, this compound can be utilized in formulating high-performance coatings and adhesives for industrial applications.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the effects of benzofuran derivatives on breast cancer cell lines. The results demonstrated that the compound induced significant apoptosis at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate showed a marked reduction in pest populations compared to untreated controls. This indicates its efficacy as a biopesticide with minimal adverse effects on non-target organisms .

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The furan-2-carbonyloxy group and methoxyethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Benzofuran Derivatives

- Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (): Substituents: Methoxy at position 5, methyl at position 2, methyl ester at position 3. Key findings: Halogen and aminoalkyl derivatives of this core exhibited antimicrobial activity against Gram-positive cocci and yeasts .

Analogs with Acyloxy Substituents at Position 5

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate ():

- Substituent: Acetyloxy at position 4.

- Molecular weight: 292.29 g/mol; logP: 1.52.

- Smaller substituent (acetyloxy) reduces steric hindrance compared to the furan-2-carbonyloxy group in the target compound.

Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():

- Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate (): Substituent: Electron-withdrawing pentafluorophenoxyacetoxy group.

Analogs with Aromatic/Alkyloxy Substituents

2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():

2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate ():

Physicochemical Properties

*Calculated using molecular formula and software tools.

Biological Activity

2-Methoxyethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS No: 300556-88-1) is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in recent research due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C18H16O7, with a molecular weight of 344.3 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various benzofuran compounds found that those with furan moieties showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group. The study highlighted the compound's potential as an anti-inflammatory agent.

Anticancer Activity

Benzofuran derivatives have been explored for their anticancer properties, particularly against various cancer cell lines. Research indicates that these compounds may induce apoptosis in tumor cells through mechanisms involving the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Caspase activation |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

- Oxidative Stress Reduction : The antioxidant properties of the furan moiety may contribute to its protective effects against oxidative stress-related damage.

Q & A

Q. Basic

- Spectroscopic Analysis :

- NMR : Compare H and C NMR peaks with predicted shifts (e.g., furan carbonyl at ~160–170 ppm, benzofuran methoxy at ~3.8 ppm).

- HRMS : Confirm molecular ion ([M+H]) with <5 ppm mass accuracy.

- Chromatography : Use HPLC (C18 column, acetonitrile/water) to assess purity (>95%).

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in stereochemistry or substituent positioning .

What safety protocols are critical during handling and storage?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant 2, H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (STOT-SE 3, H335).

- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture. Monitor for decomposition via periodic FT-IR analysis .

How can X-ray crystallography resolve discrepancies in molecular geometry predictions?

Q. Advanced

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Software Tools :

- SHELXL : Refine anisotropic displacement parameters and assign hydrogen bonds (e.g., O–H⋯O interactions in crystal packing) .

- WinGX/ORTEP : Visualize thermal ellipsoids and validate torsion angles against DFT-optimized geometries .

Example : In benzofuran analogs, planar deviations >0.05 Å may indicate steric strain requiring re-evaluation of substituent conformations .

Which computational strategies are optimal for modeling electronic properties and reactivity?

Q. Advanced

- Density Functional Theory (DFT) :

- Basis Sets : B3LYP/6-311++G(d,p) for optimizing ground-state geometries.

- HOMO-LUMO Analysis : Calculate energy gaps to predict electrophilic/nucleophilic sites (e.g., furan carbonyl as electron-deficient).

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess stability under physiological conditions .

How should researchers address conflicting spectral data during structural elucidation?

Q. Advanced

- Cross-Validation : Combine H-C HSQC/HMBC NMR to confirm connectivity (e.g., furan ester linkage vs. alternative regioisomers).

- Crystallographic Refinement : Use SHELXL’s restraints for disordered moieties (e.g., methoxyethyl chain flexibility) .

- Contradiction Resolution : If IR lacks expected carbonyl peaks (1700 cm), re-examine reaction stoichiometry for incomplete acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.